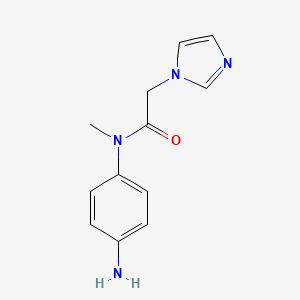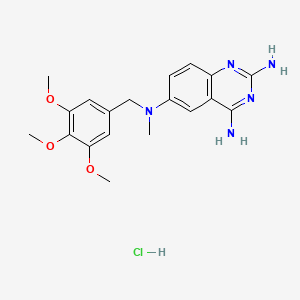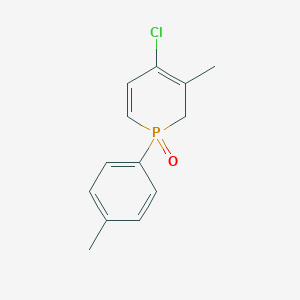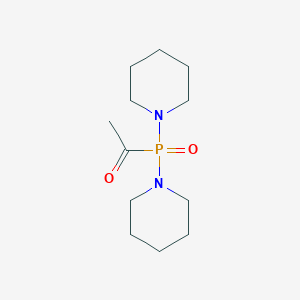
Piperidine, 1,1'-(acetylphosphinylidene)bis-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Piperidine, 1,1’-(acetylphosphinylidene)bis- is a chemical compound that belongs to the class of piperidine derivatives Piperidine itself is a six-membered heterocyclic amine containing one nitrogen atom and five carbon atoms The compound 1,1’-(acetylphosphinylidene)bis- is characterized by the presence of an acetylphosphinylidene group, which adds unique properties to the piperidine structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of piperidine, 1,1’-(acetylphosphinylidene)bis- typically involves the reaction of piperidine with acetylphosphinylidene chloride under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The process involves the following steps:
Preparation of Acetylphosphinylidene Chloride: This intermediate is prepared by reacting acetyl chloride with phosphorus trichloride.
Reaction with Piperidine: The acetylphosphinylidene chloride is then reacted with piperidine in the presence of a base such as triethylamine to yield the desired compound.
Industrial Production Methods
On an industrial scale, the production of piperidine, 1,1’-(acetylphosphinylidene)bis- can be optimized by using continuous flow reactors. This allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of catalysts and solvents that facilitate the reaction can also enhance the efficiency of the process.
Analyse Chemischer Reaktionen
Types of Reactions
Piperidine, 1,1’-(acetylphosphinylidene)bis- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the acetylphosphinylidene group to a phosphine oxide.
Substitution: The compound can undergo nucleophilic substitution reactions, where the acetylphosphinylidene group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions include N-oxides, phosphine oxides, and substituted piperidine derivatives, depending on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Piperidine, 1,1’-(acetylphosphinylidene)bis- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is used in the development of new materials and as a catalyst in chemical reactions.
Wirkmechanismus
The mechanism of action of piperidine, 1,1’-(acetylphosphinylidene)bis- involves its interaction with specific molecular targets. The acetylphosphinylidene group can interact with enzymes and receptors, modulating their activity. The compound may also affect cellular pathways involved in oxidative stress and inflammation, contributing to its potential therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Piperidine: A simple six-membered ring with one nitrogen atom.
Piperine: An alkaloid found in black pepper with a piperidine moiety.
Piperidinone: A ketone derivative of piperidine.
Uniqueness
Piperidine, 1,1’-(acetylphosphinylidene)bis- is unique due to the presence of the acetylphosphinylidene group, which imparts distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
652975-41-2 |
|---|---|
Molekularformel |
C12H23N2O2P |
Molekulargewicht |
258.30 g/mol |
IUPAC-Name |
1-di(piperidin-1-yl)phosphorylethanone |
InChI |
InChI=1S/C12H23N2O2P/c1-12(15)17(16,13-8-4-2-5-9-13)14-10-6-3-7-11-14/h2-11H2,1H3 |
InChI-Schlüssel |
JRYFENUQAJXJTQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)P(=O)(N1CCCCC1)N2CCCCC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-({[3,4,5-Trihydroxy-6-({[3,4,5-trihydroxy-6-({[3,4,5-trihydroxy-6-({[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}methyl)oxan-2-yl]oxy}methyl)oxan-2-yl]oxy}methyl)oxan-2-yl]oxy}methyl)oxane-2,3,4,5-tetrol](/img/structure/B12520402.png)
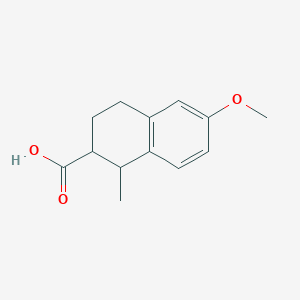
![3-[(2-Carbamoyl-3-methylbutyl)amino]propane-1-sulfonic acid](/img/structure/B12520416.png)

![4-(4-Fluorophenyl)-2-methyl-6-{[6-(piperidin-1-YL)hexyl]oxy}pyrimidine](/img/structure/B12520430.png)
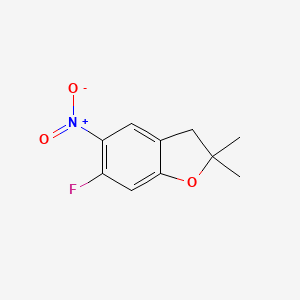
![2-Propanone, 1-[(2S,4R,5R)-2-ethyl-5-methyl-1,3-dioxan-4-yl]-](/img/structure/B12520433.png)
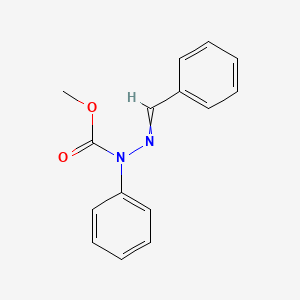
![4-(2-Chloroethoxy)-4'-[(2-chloroethyl)sulfanyl]-1,1'-biphenyl](/img/structure/B12520438.png)
![tert-butyl N-[1-(3-hydroxypropyl)cyclopropyl]carbamate](/img/structure/B12520445.png)
